![molecular formula C8H14Cl3O5P B13959930 Phosphonic acid, (2,2,2-trichloro-1-hydroxyethyl)-, diethyl ester, acetate CAS No. 5952-42-1](/img/structure/B13959930.png)
Phosphonic acid, (2,2,2-trichloro-1-hydroxyethyl)-, diethyl ester, acetate
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Overview
Description
[1-(Acetyloxy)-2,2,2-trichloroethyl]-phosphonic acid diethyl ester is an organophosphorus compound characterized by the presence of an acetyloxy group, a trichloroethyl group, and a phosphonic acid diethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Acetyloxy)-2,2,2-trichloroethyl]-phosphonic acid diethyl ester typically involves the reaction of trichloroacetaldehyde with diethyl phosphite in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then acetylated using acetic anhydride to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[1-(Acetyloxy)-2,2,2-trichloroethyl]-phosphonic acid diethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.
Substitution: The trichloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Common Reagents and Conditions
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) can be used.
Substitution: Nucleophiles such as amines or thiols can react with the trichloroethyl group.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Hydrolysis: Phosphonic acid derivatives.
Substitution: Various substituted phosphonic acid esters.
Oxidation and Reduction: Modified phosphonic acid esters with altered functional groups.
Scientific Research Applications
Chemistry
In chemistry, [1-(Acetyloxy)-2,2,2-trichloroethyl]-phosphonic acid diethyl ester is used as a reagent in organic synthesis. It can serve as a precursor for the synthesis of other organophosphorus compounds and as a protecting group for alcohols.
Biology
In biological research, this compound may be used to study enzyme interactions and as a potential inhibitor of certain enzymatic pathways. Its unique structure allows it to interact with biological molecules in specific ways.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties. For example, they may act as enzyme inhibitors or as part of drug delivery systems.
Industry
Industrially, [1-(Acetyloxy)-2,2,2-trichloroethyl]-phosphonic acid diethyl ester can be used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [1-(Acetyloxy)-2,2,2-trichloroethyl]-phosphonic acid diethyl ester involves its interaction with molecular targets such as enzymes or receptors. The acetyloxy group can act as a leaving group in enzymatic reactions, while the trichloroethyl group can participate in nucleophilic substitution reactions. These interactions can modulate the activity of the target molecules and pathways.
Comparison with Similar Compounds
Similar Compounds
- [1-(Acetyloxy)-2,2,2-trichloroethyl]-phosphonic acid methyl ester
- [1-(Acetyloxy)-2,2,2-trichloroethyl]-phosphonic acid ethyl ester
- [1-(Acetyloxy)-2,2,2-trichloroethyl]-phosphonic acid isopropyl ester
Uniqueness
Compared to similar compounds, [1-(Acetyloxy)-2,2,2-trichloroethyl]-phosphonic acid diethyl ester has unique properties due to the presence of the diethyl ester group. This can influence its solubility, reactivity, and interaction with biological molecules, making it suitable for specific applications in research and industry.
Biological Activity
Phosphonic acid derivatives, particularly those containing trichloroethyl moieties, have garnered attention due to their biological activities and applications in various fields, including agriculture and medicine. This article focuses on the compound Phosphonic acid, (2,2,2-trichloro-1-hydroxyethyl)-, diethyl ester, acetate , exploring its biological activity through a review of existing literature and research findings.
Chemical Structure and Properties
The compound is structurally characterized by a phosphonic acid group attached to a trichloro-1-hydroxyethyl moiety. Its molecular formula is C₈H₁₄Cl₃O₅P. The presence of the trichloroethyl group is significant as it influences both the chemical reactivity and biological interactions of the compound.
Phosphonic acids are known to function as inhibitors of serine hydrolases , including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The inhibition mechanism typically involves the phosphorylation of the active site serine residue in these enzymes, leading to irreversible enzyme inactivation. This property is particularly relevant in the context of neurotoxicology and pesticide development.
Inhibition Studies
Recent studies have demonstrated that phosphonic acid derivatives exhibit varying degrees of inhibition against AChE. For instance:
- IC₅₀ values for several phosphonates have been reported:
Toxicological Studies
The biological activity of phosphonic acid derivatives has been extensively studied in various animal models. Key findings include:
- Neurotoxicity : In vivo studies indicate that exposure to trichlorfon (a related compound) leads to significant cholinergic toxicity characterized by cholinesterase inhibition .
- Reproductive Effects : Research has shown that exposure to trichlorfon can affect reproductive parameters in animals, such as estradiol production and ovarian follicle health .
Case Studies
- Aquaculture Applications : Trichlorfon has been widely used in fish farming to control parasitic infections. Studies on fish species such as Pacu (Piractus mesopotamicus) demonstrated bioconcentration of trichlorfon, raising concerns about environmental persistence and potential toxicity .
- Veterinary Medicine : In veterinary contexts, trichlorfon has been used for treating ectoparasites in livestock. However, its application is closely monitored due to its neurotoxic potential .
Environmental Impact
The environmental degradation of phosphonic acids like trichlorfon results in transformation products that may retain biological activity. For example:
- Dichlorvos : A degradation product of trichlorfon is dichlorvos, which also exhibits cholinesterase inhibitory activity. This raises concerns regarding the cumulative effects of these compounds in ecosystems .
Data Summary Table
Properties
CAS No. |
5952-42-1 |
---|---|
Molecular Formula |
C8H14Cl3O5P |
Molecular Weight |
327.5 g/mol |
IUPAC Name |
(2,2,2-trichloro-1-diethoxyphosphorylethyl) acetate |
InChI |
InChI=1S/C8H14Cl3O5P/c1-4-14-17(13,15-5-2)7(8(9,10)11)16-6(3)12/h7H,4-5H2,1-3H3 |
InChI Key |
GRTYKGBPJIPJNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C(Cl)(Cl)Cl)OC(=O)C)OCC |
Origin of Product |
United States |
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